molecular formula C9H11NO6S B2435479 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid CAS No. 1016677-58-9

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid

Cat. No. B2435479
CAS RN: 1016677-58-9
M. Wt: 261.25
InChI Key: YYNDITMIOYYROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Molecular Structure Analysis

The InChI code for “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is 155.11 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Analysis of Gas-Phase Acidity and Bond Dissociation

The compound's role in refining the gas-phase acidity scale, particularly in the context of understanding the acidity of hydrogen sulfide, methanethiol, and pyrrole, has been crucial. This understanding is derived from a combination of experimental information, statistical thermodynamics calculations, and density functional theory calculations, leading to refined acidities and improved values for bond dissociation energies (Ervin et al., 2015).

Methane Oxidation and Environmental Implications

Significant insights have been gained into the anaerobic oxidation of methane with sulfate, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. The distinct lipid biomarker signatures associated with different anaerobic methane oxidizers highlight the chemical's potential in identifying microbial communities and understanding their role in methane oxidation processes (Niemann & Elvert, 2008).

Biotechnological Applications of Methanotrophs

The compound's relevance extends to the biotechnological applications of methanotrophs, bacteria that use methane as their sole carbon source. This encompasses a wide array of applications, including the generation of single-cell protein, biopolymers, soluble metabolites, lipids, and even the potential for genetic engineering to produce new compounds. The versatility of methanotrophs in generating value while utilizing methane as a carbon source is a significant area of interest (Strong et al., 2015).

Optical Properties in Diketopyrrolopyrroles

The compound is crucial in the synthesis and understanding of the optical properties of diketopyrrolopyrroles, which have widespread applications in pigments, solar cells, and fluorescence imaging. The relationship between the structure of diketopyrrolopyrroles and their optical properties, and how the compound influences these properties, has been a vital area of research (Grzybowski & Gryko, 2015).

Safety and Hazards

The safety information for “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” includes the following hazard statements: H302+H312+H332-H315-H319-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNDITMIOYYROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.